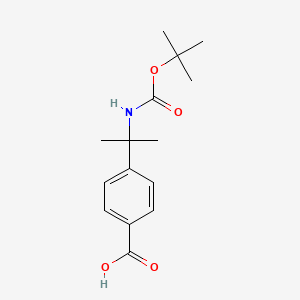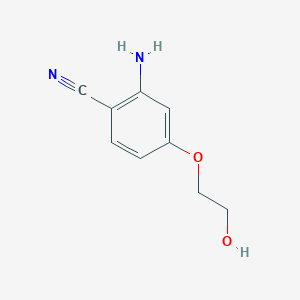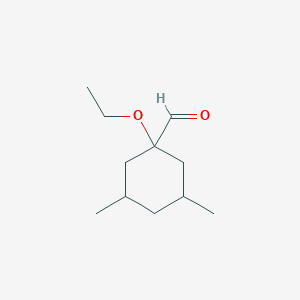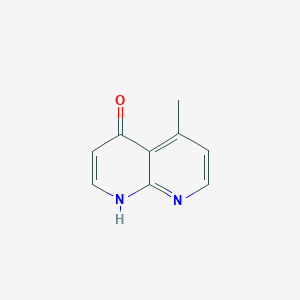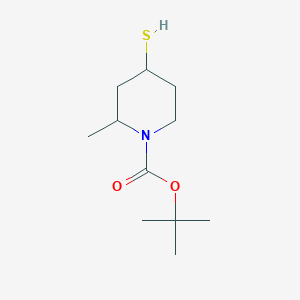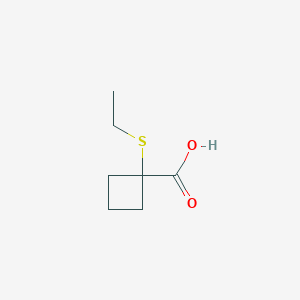
1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2S It is a derivative of cyclobutanecarboxylic acid, where an ethylsulfanyl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid typically involves the introduction of the ethylsulfanyl group to the cyclobutane ring. One common method is the reaction of cyclobutanecarboxylic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s overall effect. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: The parent compound without the ethylsulfanyl group.
Cyclobutylamine: A derivative where the carboxylic acid group is replaced with an amine group.
Sulfur-containing cyclobutanes: Other cyclobutane derivatives with different sulfur-containing groups.
Uniqueness: 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the ethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-ethylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
JJJPDUUPLGJCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


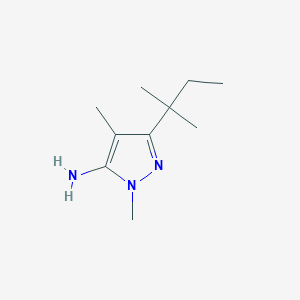
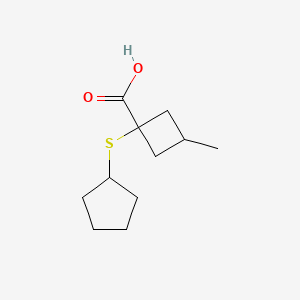
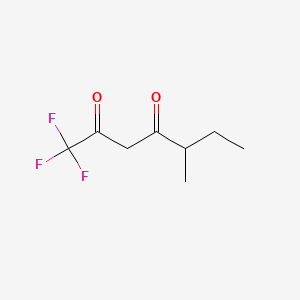
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13290674.png)
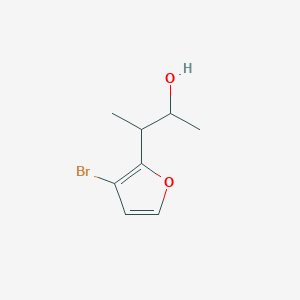
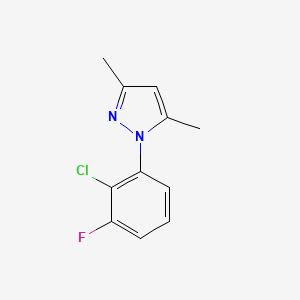
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13290693.png)
![1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane](/img/structure/B13290695.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13290700.png)
